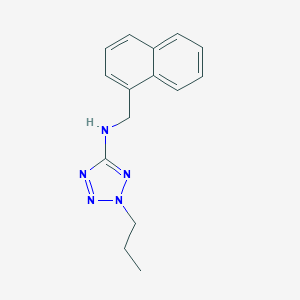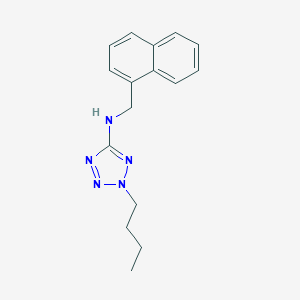
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, also known as NPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of tetrazole-based ligands, which have been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is not fully understood, but it is believed to involve the binding of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine to specific targets in cells and tissues. N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been shown to bind to various proteins, such as albumin, and to inhibit the activity of enzymes, such as acetylcholinesterase. The binding of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine to these targets can lead to changes in cellular processes, such as neurotransmission and metabolism.
Biochemical and Physiological Effects
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been found to have various biochemical and physiological effects, depending on the target and concentration of the compound. N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, which can have both beneficial and detrimental effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has several advantages for use in lab experiments, including its high selectivity and sensitivity for specific targets, its stability under various conditions, and its compatibility with various imaging techniques. However, there are also limitations to the use of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, such as its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interference with other biological processes.
Orientations Futures
There are several future directions for research on N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, including the development of new fluorescent probes based on N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, the identification of new targets for N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine binding, and the optimization of the synthesis method for N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine. Additionally, further studies are needed to investigate the potential toxicity and side effects of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is a promising compound for scientific research, with potential applications in the development of fluorescent probes for imaging of biological systems. The synthesis method of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is well-established, and further research is needed to investigate its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Méthodes De Synthèse
The synthesis of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine involves the reaction of 1-naphthylmethylamine with 2-propyl-1H-tetrazole-5-thiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to produce N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine. The yield of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine can be improved by optimizing the reaction conditions, such as the choice of base and solvent, and the reaction temperature and time.
Applications De Recherche Scientifique
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been found to have a wide range of potential applications in scientific research. One of the most promising applications of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is as a ligand for the development of fluorescent probes for imaging of biological systems. N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine can be conjugated with various fluorophores to produce probes that can selectively bind to specific targets in cells and tissues. These probes can be used for imaging of cellular processes, such as protein-protein interactions, enzyme activity, and signaling pathways.
Propriétés
Formule moléculaire |
C15H17N5 |
|---|---|
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
N-(naphthalen-1-ylmethyl)-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H17N5/c1-2-10-20-18-15(17-19-20)16-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3,(H,16,18) |
Clé InChI |
KHXOKRYFRJKOII-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-allyl-N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amine](/img/structure/B276657.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
